molecular formula C28H29BrN2O2 B565804 7-Bromo Darifenacin CAS No. 1391080-43-5

7-Bromo Darifenacin

Katalognummer: B565804
CAS-Nummer: 1391080-43-5
Molekulargewicht: 505.456
InChI-Schlüssel: OAVXDCGPWGKRGX-XMMPIXPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo Darifenacin: is a derivative of Darifenacin, a selective muscarinic M3 receptor antagonist. Darifenacin is primarily used to treat urinary incontinence by reducing bladder muscle contractions. The addition of a bromine atom at the 7th position of the benzofuran ring in Darifenacin results in this compound, which may exhibit unique pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo Darifenacin involves the bromination of Darifenacin. The process typically includes the following steps:

    Bromination: Darifenacin is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo Darifenacin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

7-Bromo Darifenacin exerts its effects by selectively antagonizing the muscarinic M3 receptor. The M3 receptors are involved in the contraction of bladder and gastrointestinal smooth muscles, saliva production, and iris sphincter function. By blocking these receptors, this compound reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder such as urgency and frequency .

Vergleich Mit ähnlichen Verbindungen

Comparison:

Biologische Aktivität

7-Bromo Darifenacin is a derivative of darifenacin, a selective antagonist of the muscarinic M3 receptor, primarily used in the treatment of overactive bladder (OAB). The biological activity of this compound is significant in pharmacological research, particularly concerning its effects on muscarinic receptors and potential therapeutic applications.

This compound selectively antagonizes the muscarinic M3 receptors, which are crucial for bladder contraction and gastrointestinal motility. By blocking these receptors, it reduces involuntary bladder contractions, alleviating symptoms associated with OAB such as urgency and frequency of urination .

Pharmacological Profile

The pharmacological properties of this compound can be summarized as follows:

  • Selectivity : It exhibits a high selectivity for M3 receptors over other muscarinic subtypes, with a pKi value indicating strong binding affinity .
  • Efficacy : In clinical studies, darifenacin has shown significant improvements in patient-reported outcomes related to bladder conditions .
  • Adverse Effects : Common side effects include dry mouth and constipation, which are generally mild and infrequently lead to treatment discontinuation .

Clinical Studies

A multicenter, double-blind study evaluated the efficacy of darifenacin (including this compound) in patients with OAB. Key findings include:

  • Patient Population : 561 patients participated, predominantly female (85%).
  • Dosage and Administration : Patients received either 7.5 mg or 15 mg of darifenacin once daily.
  • Outcomes : Significant reductions in micturition frequency and urgency were observed at both dosages compared to placebo. The number of incontinence episodes decreased by 67.7% for the 7.5 mg group and 72.8% for the 15 mg group .

Case Studies

In an open-label study involving patients dissatisfied with previous treatments, darifenacin was administered at escalating doses. Results indicated:

  • Satisfaction Rates : Over 85% of patients reported satisfaction with treatment after 12 weeks.
  • Symptom Improvement : Significant enhancements in Patient's Perception of Bladder Condition (PPBC) scores were noted, indicating a shift from moderate/severe problems to minor issues .

Applications in Research

This compound serves as a reference compound in various research applications:

  • Analytical Chemistry : It is utilized in high-performance liquid chromatography (HPLC) and mass spectrometry for method development and validation.
  • Antibacterial Studies : Recent studies have explored its derivatives' antibacterial properties against pathogens like Staphylococcus aureus.
  • Nanoparticle Development : Research into drug delivery systems has involved the formulation of darifenacin-loaded liquid crystal nanoparticles, enhancing bioavailability and therapeutic efficacy.

Comparative Data Table

Study/Research FocusFindings/ResultsReference
Clinical EfficacySignificant reduction in OAB symptoms
Patient Satisfaction>85% satisfaction after treatment
Adverse EffectsMild dry mouth and constipation
Analytical ApplicationsUsed as a standard in HPLC and MS
Antibacterial ActivityEffective against S. aureus

Eigenschaften

CAS-Nummer

1391080-43-5

Molekularformel

C28H29BrN2O2

Molekulargewicht

505.456

IUPAC-Name

2-[(3S)-1-[2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C28H29BrN2O2/c29-25-18-20(17-21-13-16-33-26(21)25)11-14-31-15-12-24(19-31)28(27(30)32,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,17-18,24H,11-16,19H2,(H2,30,32)/t24-/m1/s1

InChI-Schlüssel

OAVXDCGPWGKRGX-XMMPIXPASA-N

SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC(=C5C(=C4)CCO5)Br

Synonyme

(3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.